molecular formula C11H17NO B13114827 2-Tert-butyl-6-(methylamino)phenol

2-Tert-butyl-6-(methylamino)phenol

Cat. No.: B13114827
M. Wt: 179.26 g/mol
InChI Key: FIBDYYXCSQJCCL-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-(methylamino)phenol is a synthetic phenolic antioxidant compound intended for research and development purposes. As part of the broader class of tert-butyl phenolic antioxidants (TBP-AOs), this chemical is of significant interest for its potential stabilizing and protective properties in various materials. TBP-AOs are widely utilized to inhibit oxidative degradation, thereby extending the functional lifespan of products susceptible to damage from free radicals. Researchers may investigate 2-Tert-butyl-6-(methylamino)phenol for its efficacy in stabilizing polymers, plastics, synthetic rubbers, adhesives, and lubricants. Its molecular structure, featuring both a tert-butyl group and a phenol ring, is characteristic of compounds known to donate hydrogen atoms to neutralize free radicals, thus interrupting the propagation cycle that leads to material degradation. The steric hindrance provided by the tert-butyl group is known to enhance the stability and longevity of the antioxidant activity. This compound is provided for research use only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct appropriate risk assessments before handling.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-tert-butyl-6-(methylamino)phenol

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12-4)10(8)13/h5-7,12-13H,1-4H3

InChI Key

FIBDYYXCSQJCCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dihydroxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to methylation using methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-6-(methylamino)phenol typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(tert-Butyl)-6-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(methylamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the tert-butyl and methylamino groups influence the compound’s steric and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

2-[(Methylamino)methyl]phenol

  • Structure: Phenol with a methylaminomethyl group at the 2-position.
  • Key Findings :
    • Exhibits potent antibiofilm activity against Staphylococcus aureus, achieving >70% inhibition at 1.25 µM by targeting the SarA protein, a regulator of virulence factors .
    • Lacks cytotoxicity in HEp-2 cell lines at tested concentrations (up to 1500 µM) and synergizes with antibiotics to enhance antimicrobial efficacy .
  • Mechanism : Reduces transcription of virulence genes (e.g., fnbA, α-hemolysin) and inhibits biofilm formation without disrupting preformed biofilms .

2-Tert-butyl-6-(quinolin-8-ylaminomethyl)phenol

  • Structure: 2-tert-butyl phenol with a quinoline-linked aminomethyl group at the 6-position.
  • The tert-butyl group likely enhances stability, while the quinoline moiety contributes to metal chelation and cellular targeting.

Antioxidant Phenolic Derivatives

Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)

  • Structures :
    • BHA: 2(3)-tert-butyl-4-hydroxyanisole.
    • BHT: 3,5-di-tert-butyl-4-hydroxytoluene.
  • Key Findings: Both elevate hepatic detoxification enzymes (e.g., epoxide hydrolase, glutathione S-transferase) in rodents, enhancing xenobiotic clearance . BHT increases glucuronide conjugation activity more effectively than BHA, suggesting substituent positioning impacts metabolic effects .
  • Relevance to Target Compound: The tert-butyl group in 2-Tert-butyl-6-(methylamino)phenol may similarly influence metabolic stability and enzyme interactions.

4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL

  • Structure: Benzotriazole-linked phenol with tert-butyl and sec-butyl groups.
  • Application : Used as a UV absorber in materials science due to the benzotriazole moiety’s light-stabilizing properties .

2-Bromo-6-tert-butylphenol

  • Structure: 2-tert-butyl phenol with a bromine substituent.
  • Synthesis: Prepared via bromination with N-bromosuccinimide, highlighting the reactivity of the phenolic ring for halogenation .

Data Table: Comparative Analysis of Phenolic Derivatives

Compound Name Key Substituents Biological/Functional Activity Key Findings References
2-Tert-butyl-6-(methylamino)phenol 2-tert-butyl, 6-methylamino Hypothetical antimicrobial/antioxidant Structural analog data suggest potential dual activity -
2-[(Methylamino)methyl]phenol 2-methylaminomethyl Antibiofilm, Antiviral Targets SarA, inhibits S. aureus biofilms
BHA 2(3)-tert-butyl, 4-methoxy Antioxidant, Enzyme modulation Elevates detoxification enzymes in rodents
2-Tert-butyl-6-(quinolin-8-ylaminomethyl)phenol 2-tert-butyl, 6-quinoline aminomethyl Cytotoxic ligand Used in metal complexes for anticancer research
4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL 2-benzotriazole, 4-tert-butyl, 6-sec-butyl UV stabilization Applied in materials science for light resistance

Research Implications and Limitations

  • Antimicrobial Potential: The methylamino group in 2-Tert-butyl-6-(methylamino)phenol may mimic the antibiofilm effects seen in 2-[(Methylamino)methyl]phenol, but direct validation is required.
  • Metabolic Stability : The tert-butyl group’s role in enhancing enzyme interactions (as in BHA/BHT) warrants investigation for drug design.
  • Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs. Future studies should prioritize synthesis, in vitro testing, and crystallographic analysis (e.g., using SHELX ) to elucidate its properties.

Biological Activity

2-Tert-butyl-6-(methylamino)phenol is an organic compound notable for its unique structural features, including a tert-butyl group and a methylamino group attached to a phenolic ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 2-tert-butyl-6-(methylamino)phenol, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C11H17NO
  • Molecular Weight : 179.26 g/mol
  • IUPAC Name : 2-tert-butyl-6-(methylamino)phenol
  • Canonical SMILES : CC(C)(C)C1=C(C(=CC=C1)NC)O

Mechanisms of Biological Activity

The biological activity of 2-tert-butyl-6-(methylamino)phenol is primarily attributed to its interaction with various molecular targets. The phenolic group can engage in hydrogen bonding and electron transfer reactions, while the tert-butyl and methylamino groups modulate the compound's steric and electronic properties. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways essential for therapeutic effects.

Antioxidant Activity

Research indicates that 2-tert-butyl-6-(methylamino)phenol exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. This property suggests potential applications in treating conditions associated with oxidative damage.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability, which opens avenues for its use in developing new antimicrobial agents.

Study on Anticancer Properties

A pivotal study explored the compound's role in cancer therapy. It was found that 2-tert-butyl-6-(methylamino)phenol could sensitize tumor cells to existing chemotherapeutic agents by enhancing apoptotic pathways. The study utilized various cancer cell lines, including MDA-MB-231 (breast cancer) and C6 glioma cells, revealing that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Autophagy Regulation

Another significant finding indicated that 2-tert-butyl-6-(methylamino)phenol may regulate autophagy—a critical process for cellular homeostasis and survival under stress conditions. The compound was shown to increase levels of LC3-II, a protein associated with autophagosome formation, suggesting that it enhances autophagic flux. This mechanism may contribute to its anticancer efficacy by promoting the degradation of damaged cellular components.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2,4-Dimethyl-6-tert-butylphenolContains two methyl groups and a tert-butyl groupLacks methylamino functionality
2,6-Di-tert-butyl-4-methylphenolTwo tert-butyl groups; no amino substitutionMore bulky structure; different reactivity
6-(1,1-Dimethylethyl)-2,4-dimethylphenolSimilar tert-butyl structureDifferent substitution pattern on phenolic ring

This table highlights how 2-tert-butyl-6-(methylamino)phenol stands out due to its unique methylamino substitution, which may influence both its chemical reactivity and biological activity distinctly compared to its analogs.

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